molecular formula C13H9BrN2S2 B5707229 N-(4-bromophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine

N-(4-bromophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine

Cat. No. B5707229
M. Wt: 337.3 g/mol
InChI Key: PBRHCCCKLDVICK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of cancer and other diseases.
Biochemical and Physiological Effects:
Studies have shown that N-(4-bromophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine has a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to have anti-inflammatory and anti-bacterial properties, which may make it useful in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-bromophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine in lab experiments is that it has been shown to have low toxicity in vitro. Additionally, its anti-cancer and anti-inflammatory properties make it a promising candidate for further investigation. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in experiments.

Future Directions

There are several future directions for research on N-(4-bromophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine. One area of interest is its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further investigation is needed to fully understand its mechanism of action and optimize its use in the treatment of cancer and other diseases. Finally, studies are needed to determine its safety and efficacy in vivo.

Synthesis Methods

The synthesis of N-(4-bromophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine involves a multi-step process that includes the reaction of 4-bromoaniline with 2-thiophenecarboxylic acid to produce 4-(2-thienyl)-1,3-thiazol-2-amine. This intermediate is then reacted with 4-bromobenzaldehyde in the presence of a catalyst to yield N-(4-bromophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine.

Scientific Research Applications

N-(4-bromophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine has been the subject of scientific research due to its potential applications in various fields. It has been studied for its potential use as an anti-cancer agent, as well as its anti-inflammatory and anti-bacterial properties. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

N-(4-bromophenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2S2/c14-9-3-5-10(6-4-9)15-13-16-11(8-18-13)12-2-1-7-17-12/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRHCCCKLDVICK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC(=N2)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine

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